molecular formula C17H12N4O4 B11593582 1-(4-nitrophenyl)-3,6-dihydro[1,4]diazepino[6,5-b]indol-2(1H)-one 4-oxide

1-(4-nitrophenyl)-3,6-dihydro[1,4]diazepino[6,5-b]indol-2(1H)-one 4-oxide

Cat. No.: B11593582
M. Wt: 336.30 g/mol
InChI Key: QVJOPFYLSWJWEW-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate is a complex organic compound belonging to the diazepinoindole family This compound is characterized by its unique structure, which includes a nitrophenyl group, an oxo group, and a diazepinoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate involves several key steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrophenyl group or the diazepinoindole core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(4-Nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate is unique due to its specific combination of a nitrophenyl group, an oxo group, and a diazepinoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C17H12N4O4

Molecular Weight

336.30 g/mol

IUPAC Name

4-hydroxy-1-(4-nitrophenyl)-3H-[1,4]diazepino[6,5-b]indol-2-one

InChI

InChI=1S/C17H12N4O4/c22-16-10-19(23)9-15-17(13-3-1-2-4-14(13)18-15)20(16)11-5-7-12(8-6-11)21(24)25/h1-9,23H,10H2

InChI Key

QVJOPFYLSWJWEW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C3C=CC=CC3=NC2=CN1O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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